2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-benzyl-5-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-27(25,17-9-4-10-20-13-17)23-11-5-8-16(14-23)19-22-21-18(26-19)12-15-6-2-1-3-7-15/h1-4,6-7,9-10,13,16H,5,8,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFAUCJHQOURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring
- A benzyl group
- A piperidine ring substituted with a pyridine sulfonyl group
The molecular formula is with a molecular weight of approximately 400.5 g/mol. The presence of these functional groups indicates the potential for interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research into 1,3,4-thiadiazole derivatives has revealed a range of biological activities, including:
- Anticancer Activity : Thiadiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific enzymes like lipoxygenases (LOX), which are implicated in tumor progression .
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities, contributing to their potential use in treating infections .
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions these compounds as candidates for treating inflammatory diseases .
The mechanisms underlying the biological activity of 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole include:
- Enzyme Inhibition : Research has highlighted its inhibitory effects on LOX enzymes, which are associated with various cancers. For instance, compounds with similar structures demonstrated potent inhibition against 15-lipoxygenase .
- Cytotoxicity : Studies using MTT assays have shown that this compound can exert cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer), indicating its potential as an anticancer agent .
Case Studies
Several studies have evaluated the biological activity of related thiadiazole compounds:
Study 1: Cytotoxicity Evaluation
In a study assessing various thiadiazole derivatives, it was found that those containing pyridine moieties exhibited enhanced cytotoxicity against PC3 and SKNMC cell lines compared to standard chemotherapy agents like doxorubicin. The study utilized MTT assays for quantifying cell viability and determined that nitro-containing derivatives were particularly effective .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory activity of synthesized thiadiazole derivatives against LOX. Compounds were tested for their ability to inhibit enzyme activity, revealing that certain substitutions on the thiadiazole core significantly enhanced their inhibitory potency .
Data Table: Biological Activities of Thiadiazole Derivatives
Scientific Research Applications
2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a complex organic compound with potential applications in medicinal chemistry, classified under the thiadiazole family known for its diverse biological activities. The compound features a thiadiazole ring substituted with a benzyl group and a piperidine ring, which is further substituted with a pyridine sulfonyl group, suggesting its potential for various pharmacological applications.
Scientific Research Applications
The applications of 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole are primarily in medicinal chemistry. Its unique structure makes it a candidate for further research into its therapeutic potential and biological activities.
Thiadiazole Derivatives in Biological Activities:
- Thiadiazole derivatives exhibit a number of pharmacological activities, including anti-microbial and anti-inflammatory properties . They have also demonstrated antiproliferative activity .
- Thiadiazoles have shown potential as antimicrobial agents. Many patients suffer from microbial infections, so there is a need for antimicrobial therapies to control such infections .
- 2-Amino-1,3,4-thiadiazoles substituted at C-5 of the thiadiazole ring with phenyl or phenol groups showed antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as fungal strains .
Anticonvulsant Activity:
- Thiazole-bearing molecules have displayed anticonvulsant properties . For example, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed the highest anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection .
- Additionally, a novel thiazole-integrated pyrrolidin-2-one, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed activity, with a median anti-PTZ effective dose .
Synthesis and Reactivity
- The synthesis of 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can involve several methods, typically starting from simpler thiadiazole derivatives. One approach includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with appropriate benzyl and piperidine derivatives under acidic or basic conditions to facilitate the formation of the desired compound.
- The chemical reactivity of 2-Benzyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can be explored through various reactions typical for thiadiazoles, highlighting the compound's versatility in synthetic organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
